molecular formula C27H47N9O9S B12543323 L-Valyl-L-cysteinyl-L-histidyl-L-seryl-L-lysyl-L-threonine CAS No. 666708-44-7

L-Valyl-L-cysteinyl-L-histidyl-L-seryl-L-lysyl-L-threonine

Cat. No.: B12543323
CAS No.: 666708-44-7
M. Wt: 673.8 g/mol
InChI Key: GXPYREUKOWTMAP-KRUBMYLRSA-N
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Description

L-Valyl-L-cysteinyl-L-histidyl-L-seryl-L-lysyl-L-threonine is a hexapeptide composed of six amino acids: valine, cysteine, histidine, serine, lysine, and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-cysteinyl-L-histidyl-L-seryl-L-lysyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-cysteinyl-L-histidyl-L-seryl-L-lysyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various protecting groups and coupling reagents, such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), are used in peptide synthesis.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.

Scientific Research Applications

L-Valyl-L-cysteinyl-L-histidyl-L-seryl-L-lysyl-L-threonine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-cysteinyl-L-histidyl-L-seryl-L-lysyl-L-threonine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to desired effects such as inhibition of enzyme activity or disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteinyl-L-histidyl-L-alanyl-L-valyl: Another hexapeptide with similar amino acid composition.

    L-Glutamyl-L-cysteinyl-glycine: A tripeptide with a similar cysteine residue.

    L-Threonyl-L-histidyl-L-seryl-L-lysyl: A pentapeptide with overlapping amino acids.

Uniqueness

L-Valyl-L-cysteinyl-L-histidyl-L-seryl-L-lysyl-L-threonine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to form disulfide bonds and interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

666708-44-7

Molecular Formula

C27H47N9O9S

Molecular Weight

673.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C27H47N9O9S/c1-13(2)20(29)26(43)35-19(11-46)25(42)33-17(8-15-9-30-12-31-15)23(40)34-18(10-37)24(41)32-16(6-4-5-7-28)22(39)36-21(14(3)38)27(44)45/h9,12-14,16-21,37-38,46H,4-8,10-11,28-29H2,1-3H3,(H,30,31)(H,32,41)(H,33,42)(H,34,40)(H,35,43)(H,36,39)(H,44,45)/t14-,16+,17+,18+,19+,20+,21+/m1/s1

InChI Key

GXPYREUKOWTMAP-KRUBMYLRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)N

Origin of Product

United States

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